Structural Differentiation: Sterically Hindered, Electron-Rich Aromatic Core
The target compound is differentiated from common acrylate building blocks like ethyl cinnamate (CAS 103-36-6) by its unique 4-amino-3,5-diethyl substitution pattern. This arrangement provides a sterically hindered and electron-rich aromatic core that cannot be replicated by simpler analogs. This is a fundamental structural difference that dictates downstream chemical reactivity and molecular recognition .
| Evidence Dimension | Molecular Structure |
|---|---|
| Target Compound Data | 4-amino-3,5-diethylphenyl acrylate |
| Comparator Or Baseline | Ethyl cinnamate (unsubstituted phenyl acrylate) or other mono-/di-substituted aryl acrylates |
| Quantified Difference | N/A (Structural comparison) |
| Conditions | N/A |
Why This Matters
For procurement, this confirms that the compound is not a commodity acrylate; its specific substitution is the reason for its selection in specialized synthetic pathways or as a unique analytical standard.
